molecular formula C15H11Cl2N5O B2751275 N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide CAS No. 2411300-52-0

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide

カタログ番号 B2751275
CAS番号: 2411300-52-0
分子量: 348.19
InChIキー: YJPMJVFIEVRJCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide, also known as BTZ043, is a chemical compound that has been recently discovered to be effective against tuberculosis (TB) bacteria. TB is a serious infectious disease that affects millions of people around the world, and there is an urgent need for new and effective treatments. BTZ043 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

作用機序

The exact mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is not fully understood, but it is believed to target the enzyme DprE1, which is essential for the survival of TB bacteria. By inhibiting DprE1, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide disrupts the cell wall synthesis of TB bacteria, leading to their death.
Biochemical and Physiological Effects:
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been shown to have a specific and selective effect on TB bacteria, with little or no activity against other bacterial species. This specificity is due to the fact that DprE1 is unique to TB bacteria and is not present in other bacterial species. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a low toxicity profile, both in vitro and in vivo.

実験室実験の利点と制限

One of the main advantages of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its potency against drug-resistant TB, which is a major challenge in the treatment of TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide also has a favorable pharmacokinetic profile, which makes it a promising candidate for oral administration. However, one limitation of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its complex synthesis, which may limit its availability for large-scale production.

将来の方向性

There are several future directions for the research and development of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide. One direction is to optimize the synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide to improve its yield and scalability. Another direction is to further investigate the mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide and its interaction with DprE1. This could lead to the development of more potent and selective inhibitors of DprE1. Additionally, the clinical efficacy and safety of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide need to be evaluated in larger clinical trials to determine its potential as a new treatment for TB.

合成法

The synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is a complex process that involves several steps. The starting material is 2,6-dichloropyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-benzyl-1,2,4-triazole-3-amine in the presence of a base to yield the desired product, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide.

科学的研究の応用

N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been extensively studied in preclinical models of TB infection, both in vitro and in vivo. In these studies, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has shown potent activity against drug-resistant strains of TB, including multidrug-resistant and extensively drug-resistant TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a favorable pharmacokinetic profile, meaning that it can be administered orally and has a long half-life in the body.

特性

IUPAC Name

N-(4-benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-12-6-11(7-13(17)19-12)14(23)20-15-21-18-9-22(15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPMJVFIEVRJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。